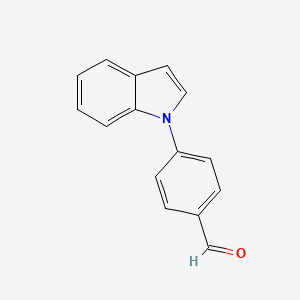

1-(4-Formylphenyl)-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-indol-1-ylbenzaldehyde |

InChI |

InChI=1S/C15H11NO/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)16/h1-11H |

InChI Key |

WMVPILVUDQNRBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Formylphenyl 1h Indole and Its Derivatives

Direct Synthesis Strategies for the Core 1-(4-Formylphenyl)-1H-indole Structure

Direct methods for synthesizing the this compound core offer efficiency by assembling the target molecule from basic building blocks in fewer steps. These strategies include powerful transition-metal-catalyzed reactions, multi-component reactions, and one-pot procedures.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type processes involving indole (B1671886) and formylphenyl precursors)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a robust means to form carbon-carbon and carbon-heteroatom bonds. The N-arylation of indoles, a key transformation for accessing 1-arylindoles, is frequently achieved through methods like the Buchwald-Hartwig amination and Ullmann condensation. nih.govnih.govresearchgate.net These reactions typically involve the coupling of an indole with an aryl halide.

In the context of synthesizing this compound, a common approach is the reaction of indole with 4-halobenzaldehyde, such as 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde. The Buchwald-Hartwig amination, utilizing a palladium catalyst and a suitable ligand, has proven effective for this transformation. nih.gov Similarly, copper-catalyzed Ullmann-type reactions can also facilitate the N-arylation of indoles with aryl halides. mit.eduorganic-chemistry.orgnih.gov

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can be adapted for indole synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org A one-pot, three-component coupling reaction can be employed, starting with an N-substituted 2-iodoaniline (B362364) and a terminal alkyne under Sonogashira conditions, followed by cyclization. nih.gov While not a direct route to this compound, this methodology highlights the power of palladium catalysis in constructing complex indole frameworks.

A notable example of a palladium-catalyzed synthesis is the reaction of ethyl 1-methylpyrazole-4-carboxylate with 4-bromobenzaldehyde, which yields ethyl 5-(4-formylphenyl)-1-methylpyrazole-4-carboxylate, demonstrating the formation of a formylphenyl-substituted heterocycle. academie-sciences.fr

Table 1: Examples of Palladium-Catalyzed Reactions for Aryl-Heterocycle Formation

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | 4-Bromobenzaldehyde | Pd catalyst, ligand, base | This compound | Varies | nih.gov |

| Indole | 4-Iodobenzaldehyde | CuI, ligand, base | This compound | High | mit.edu |

| N,N-dimethyl-2-iodoaniline | Phenylacetylene | Pd(0), CuI, Et3N | Intermediate for indole synthesis | - | nih.gov |

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgnih.govfrontiersin.org This strategy is advantageous for building molecular diversity and is amenable to the creation of libraries of compounds.

The synthesis of functionalized indoles can be achieved through one-pot, three-component processes. For instance, the reaction of an arylamine, an arylglyoxal, and a third component can lead to highly substituted indole derivatives. semanticscholar.org Another example involves the reaction of indole, an aromatic aldehyde, and a heteroaryl amine under solvent- and catalyst-free conditions to produce gramine (B1672134) derivatives. erciyes.edu.tr While not directly yielding this compound, these MCRs demonstrate the potential for rapid assembly of the indole core with various substituents.

A one-pot, three-component coupling of N,N-dimethyl-2-iodoaniline, phenylacetylene, and ethyl 4-iodobenzoate (B1621894) under Sonogashira conditions followed by cyclization showcases a multi-component approach to polysubstituted indoles. nih.gov

One-Pot Synthetic Procedures

One-pot syntheses, closely related to MCRs, involve sequential reactions in a single flask, avoiding the isolation of intermediates. This approach enhances efficiency and reduces waste.

The synthesis of 1-phenyl-1H-indoles can be achieved in a one-pot manner by the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one analogs in the presence of trifluoroacetic acid and glacial acetic acid. impactfactor.org This methodology could potentially be adapted for the synthesis of this compound by using an appropriately substituted starting material.

Furthermore, a microwave-assisted, one-pot, three-component coupling reaction has been developed for the synthesis of a variety of polysubstituted indoles. nih.gov This method involves the Sonogashira coupling of an N-substituted 2-iodoaniline and a terminal alkyne, followed by the addition of an aryl iodide and acetonitrile (B52724) to induce cyclization.

Derivatization from Related Indole or Formylphenyl Precursors

An alternative to direct synthesis is the modification of pre-existing indole or formylphenyl-containing molecules. This can involve either attaching a formylphenyl group to an indole nucleus or introducing a formyl group to a phenyl-substituted indole.

Functionalization of Indole Nucleus with Formylphenyl Units

The N-arylation of indoles is a well-established method for introducing phenyl substituents onto the indole nitrogen. nih.govnih.govresearchgate.netcncb.ac.cn This is commonly achieved through transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.govmit.edu In these reactions, indole or a substituted indole is coupled with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde) in the presence of a suitable catalyst (palladium or copper) and a base.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, a general method for the N-arylation of indoles using a catalyst derived from CuI and various diamine ligands has been reported to produce N-arylindoles in high yield from the coupling of an aryl iodide or bromide with a variety of indoles. mit.edu

Introduction of the Formyl Group onto Phenyl-Substituted Indoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.orgslideshare.nettcichemicals.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. organic-chemistry.orgtcichemicals.com

For the synthesis of this compound, one could envision starting with 1-phenyl-1H-indole and performing a Vilsmeier-Haack reaction. The formyl group would be directed to an electron-rich position on the aromatic rings. The regioselectivity of this reaction would depend on the specific reaction conditions and the electronic properties of the 1-phenylindole substrate. The Vilsmeier-Haack reaction is known to be effective for the formylation of indoles, typically at the C3 position.

Another approach involves the synthesis of this compound-3-carbaldehyde, which features formyl groups at both the phenyl ring and the indole C3 position. This can be synthesized via the Vilsmeier-Haack reaction of an appropriate indole precursor.

Table 2: Key Reactions in Derivatization Strategies

| Reaction Type | Substrate 1 | Substrate 2 | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Indole | 4-Halobenzaldehyde | Pd catalyst, Ligand, Base | N-Arylindole | nih.govnih.govresearchgate.net |

| Ullmann Condensation | Indole | 4-Halobenzaldehyde | CuI, Ligand, Base | N-Arylindole | mit.eduorganic-chemistry.org |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become a driving force in synthetic organic chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. The synthesis of this compound and its derivatives has benefited significantly from these principles, particularly through the adoption of microwave-assisted synthesis and the development of highly efficient catalytic systems.

Microwave-Assisted Synthetic Protocols for Indole Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. bohrium.com The application of microwave irradiation has been particularly effective in the synthesis of indole derivatives.

One notable example involves the synthesis of (3- or 4-formylphenyl)diindolylmethanes, which are precursors to more complex structures. In a multicomponent reaction, 1H-indole can be reacted with terephthalaldehyde (B141574) (for the 4-formyl derivative) under microwave irradiation to produce the corresponding diindolylmethane. organic-chemistry.org This intermediate can then be used in subsequent reactions, also under microwave conditions, to construct elaborate heterocyclic scaffolds. For instance, the reaction of (4-formylphenyl)diindol-3-ylmethane with o-phenylenediamine (B120857) under microwave irradiation at 195 °C for just 3 minutes yields a complex benzimidazole (B57391) derivative, showcasing the efficiency of this technology. organic-chemistry.orgrsc.org

The Fischer indole synthesis, a classic method for indole formation, has also been adapted to microwave conditions. The reaction of diastereomerically pure 2-(3-oxo-1,3-diarylpropyl)-1-cyclohexanones with phenylhydrazine (B124118) hydrochloride in water under microwave irradiation provides a facile and environmentally friendly route to complex carbazole (B46965) derivatives through a domino Fischer indole reaction–intramolecular cyclization sequence. nih.gov

Furthermore, microwave assistance has been successfully applied to various coupling reactions for the synthesis of substituted indoles. This includes intramolecular arene-alkene coupling of N-aryl enamines to produce 3-substituted indoles, demonstrating the versatility of microwave heating in constructing the indole core. nih.govacs.org

Catalytic Methodologies for Enhanced Efficiency

The efficiency of indole synthesis has been significantly enhanced through the development of novel catalytic systems. Transition metal catalysis, particularly with palladium and copper, plays a pivotal role in the formation of the N-aryl bond in this compound and its derivatives.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds. Modern protocols often utilize microwave irradiation in conjunction with a copper catalyst to improve efficiency. For example, the N-arylation of indoles with aryl halides can be achieved using a copper(I) oxide catalyst under microwave conditions. figshare.com A proposed mechanism for the Ullmann-type cross-coupling involves the reaction of a copper(I) halide with the nucleophile (indole) in the presence of a base. This is followed by oxidative addition of the aryl halide to the copper complex, which then undergoes reductive elimination to form the N-aryl indole and regenerate the catalyst. figshare.com These reactions have been shown to proceed smoothly, providing the desired products in high yields with significantly reduced reaction times. mdpi.com

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is highly versatile and has been successfully applied to the N-arylation of indoles. nih.gov Microwave-assisted Buchwald-Hartwig reactions have proven to be exceptionally rapid, reducing reaction times from hours to minutes. researchgate.netresearchgate.net A typical catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the indole anion and subsequent reductive elimination to yield the N-arylindole and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos being commonly employed. researchgate.net

The following table summarizes representative conditions for microwave-assisted Buchwald-Hartwig amination:

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Secondary Amine (e.g., Carbazole) | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Microwave, 150 °C, 30 min | 86% | researchgate.net |

| 1,4-dibromo-2-(trifluoromethyl)benzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Microwave, 150 °C, 10-30 min | 71% | researchgate.net |

Other catalytic methods, such as Pd-catalyzed heterocyclization of N-aryl enamines, also provide efficient, microwave-assisted routes to substituted indoles. acs.org

Chemo-, Regio-, and Stereoselective Synthetic Control in Analog Preparation

The synthesis of analogs of this compound often requires precise control over the reaction's selectivity to install functional groups at specific positions and to control the spatial arrangement of atoms.

Chemo- and Regioselectivity: Controlling the regioselectivity of indole functionalization is a significant challenge due to the multiple reactive sites on the indole ring. For instance, in the arylation of indoles, the reaction can occur at the N1, C2, or C3 position. The outcome of these reactions can often be controlled by the choice of catalyst, directing group, and solvent.

In palladium-catalyzed oxidative arylation, the regioselectivity between the C2 and C3 positions can be influenced by the choice of oxidant. For N-acetylindoles, the use of AgOAc as an oxidant tends to favor the 2-aryl product, while Cu(OAc)₂ favors arylation at the 3-position. acs.org The acidity of the reaction medium also plays a crucial role in the activity and regioselectivity of these cross-coupling reactions. nih.govacs.org Solvent choice has also been demonstrated as a tool to control regioselectivity in the arylation of indoles. rsc.org

For N-arylation, methods like the Buchwald-Hartwig amination provide excellent regioselectivity for the N1 position. Copper-catalyzed N-arylation of the indole side chain of tryptophan using triarylbismuthines has also been reported to be highly regioselective. bohrium.com

The following table illustrates the control of regioselectivity in indole arylation:

| Indole Substrate | Reaction Type | Key Control Element | Major Product | Reference |

|---|---|---|---|---|

| N-Acetylindole | Oxidative Arylation | AgOAc oxidant | 2-Arylindole | acs.org |

| N-Acetylindole | Oxidative Arylation | Cu(OAc)₂ oxidant | 3-Arylindole | acs.org |

| Indole | Buchwald-Hartwig Amination | Pd-catalyst/ligand | N-Arylindole | nih.gov |

Stereoselective Control: A sophisticated level of synthetic control involves stereoselectivity, which is crucial for producing single enantiomers of chiral molecules. In the context of 1-aryl-1H-indole derivatives, a key challenge is the control of axial chirality arising from restricted rotation around the C-N bond.

The stereoselective synthesis of axially chiral N-aryl indoles has been achieved through nucleophilic aromatic substitution reactions using planar chiral arene chromium complexes. acs.orgacs.org In this approach, the stereochemistry of the product is highly dependent on the substitution pattern of the indole. For instance, using an identical planar chiral arene chromium complex, indoles without a substituent at the 2-position yield N-aryl indoles with an anti orientation, while 2-substituted indoles give products with a syn orientation, allowing for the synthesis of both enantiomers of the N-aryl indole. nih.govacs.org This method provides excellent diastereoselectivity in the formation of the axially chiral N-C bond. acs.orgacs.org

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

In similar N-aryl substituted heterocyclic compounds, X-ray diffraction studies have revealed that the planarity of the constituent ring systems and the dihedral angle between them are key structural features. acs.orgacs.org For instance, in related indole (B1671886) derivatives, the crystal packing is often stabilized by various intermolecular interactions. nih.gov The specific crystal system and space group, which describe the symmetry of the crystal lattice, are also determined through this technique. nih.govmdpi.com

Elucidation of Molecular Geometry and Bond Parameters

The table below presents typical bond parameters that would be expected for a molecule with the structural features of 1-(4-Formylphenyl)-1h-indole, based on general chemical principles and data from related structures.

| Bond Type | Expected Bond Length (Å) | Factors Influencing Length |

| C-C (Aromatic) | ~1.39 | Aromaticity, electron delocalization |

| C-N (Indole Ring) | ~1.38 | Partial double bond character |

| C-N (Indole-Phenyl Link) | ~1.45 | Single bond with potential for rotational hindrance |

| C=O (Formyl Group) | ~1.22 | Double bond character |

| C-H (Aromatic) | ~1.09 | Standard sp² C-H bond |

| Angle Type | Expected Bond Angle (°) | Factors Influencing Angle |

| C-N-C (Indole-Phenyl Link) | ~120 | sp² hybridization of the nitrogen atom |

| C-C-C (Phenyl/Indole Ring) | ~120 | sp² hybridization within the aromatic rings |

| O=C-H (Formyl Group) | ~120 | sp² hybridization of the carbonyl carbon |

These parameters can be experimentally determined with high precision using techniques like X-ray diffraction and rotational spectroscopy. byjus.com

Conformational Analysis and Dynamics

Investigation of Hindered Internal Rotations and Rotational Barriers

The single bond connecting the indole and phenyl rings in this compound is subject to hindered rotation. This restriction of rotation around the C-N bond gives rise to different conformational isomers, or rotamers. The energy required to overcome this rotational barrier can be significant and influences the molecule's dynamic behavior. researchgate.net The presence of substituents on the rings can affect the magnitude of this barrier. acs.org

The study of such hindered rotations is crucial for understanding the molecule's flexibility and how it might interact with other molecules. Theoretical calculations, such as those using ab initio or Density Functional Theory (DFT) methods, can be employed to model the rotational energy profile and determine the rotational energy barriers. researchgate.netresearchgate.net

Dynamic Nuclear Magnetic Resonance (DNMR) Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. numberanalytics.compageplace.de When a molecule undergoes rapid conformational changes, such as the rotation around the indole-phenyl bond in this compound, the NMR signals of the involved nuclei can be affected. ox.ac.uk

At low temperatures, where the rotation is slow on the NMR timescale, distinct signals may be observed for each conformer. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single, averaged signal at higher temperatures. ox.ac.uk By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters of the conformational exchange, including the activation energy (rotational barrier). researchgate.netresearchgate.net This technique is particularly useful for studying dynamic processes in solution. ox.ac.uk

Intermolecular Interaction Analysis

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a critical role in determining the crystal packing and can influence the material's physical properties.

Given the functional groups present in the molecule—an indole ring system, a phenyl ring, and a formyl group—several types of intermolecular interactions are possible:

π-π Stacking: The aromatic indole and phenyl rings can interact through π-π stacking, where the electron clouds of the rings overlap. researchgate.net This is a common interaction in aromatic compounds and contributes to the stability of the crystal lattice. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-electron systems of the aromatic rings. researchgate.net

Dipole-Dipole Interactions: The polar formyl group (C=O) introduces a dipole moment into the molecule, leading to dipole-dipole interactions between adjacent molecules.

Hydrogen Bonding: Although the molecule itself does not have a classic hydrogen bond donor, the oxygen atom of the formyl group can act as a hydrogen bond acceptor, potentially forming weak C-H···O hydrogen bonds with neighboring molecules. researchgate.net

The nature and strength of these interactions dictate how the molecules arrange themselves in the crystal, influencing properties such as melting point and solubility. The analysis of the crystal structure obtained from X-ray diffraction allows for the detailed characterization of these intermolecular contacts. researchgate.net

Hirshfeld Surface Analysis and Quantitative Structure-Activity Relationships (QTAIM)

Specific Hirshfeld surface analysis and QTAIM studies for this compound are not available in the published literature.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density. uniovi.esnih.gov This analysis identifies bond critical points (BCPs) between interacting atoms and characterizes the nature of the interaction through properties like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. uniovi.es These parameters help to quantify the strength and nature of interactions, distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. uniovi.es

Nature and Extent of Non-Covalent Interactions (e.g., π···π, CH···π, N-H···O)

A detailed, quantitative analysis of the non-covalent interactions for this compound based on experimental data is not available. However, based on its molecular structure, several types of non-covalent interactions would be expected to govern its crystal packing.

The molecule consists of an indole ring system linked to a formyl-substituted phenyl ring. The nitrogen atom of the indole ring is substituted, meaning it does not have a hydrogen atom available for classical N-H···O hydrogen bonding. The key interactions likely to be present are:

C-H···O Interactions: The formyl group (-CHO) provides a hydrogen bond acceptor (the oxygen atom), which can interact with hydrogen atoms from the aromatic rings of neighboring molecules.

π···π Stacking Interactions: The planar aromatic systems of the indole and phenyl rings can stack on top of each other, contributing significantly to crystal stability. researchgate.net The specific geometry (e.g., parallel-displaced or T-shaped) would influence the strength of this interaction.

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich π systems of the indole and phenyl rings of adjacent molecules. nih.gov

Without crystallographic data, the precise nature, geometry, and energetic contribution of these interactions for this compound remain speculative.

Electronic Structure and Theoretical Reactivity Profiling

Quantum Chemical Investigations

Quantum chemical calculations are instrumental in understanding the molecular structure and electronic properties from first principles. For indole (B1671886) derivatives, these studies offer a detailed picture of the underlying factors governing their chemical behavior. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Studies on indole and its analogues frequently employ DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, to determine structural properties and stability. jocpr.com

The stability of the 1-(4-Formylphenyl)-1h-indole molecule is influenced by its specific three-dimensional arrangement. The conformational landscape is largely defined by the rotational freedom around the single bonds connecting the indole and phenyl rings. DFT calculations can map the potential energy surface by varying key dihedral angles to identify the most stable, low-energy conformations. nih.gov The polymorphism observed in some indole derivatives is rooted in the existence of multiple meta-stable conformations that arise from the delicate balance between the delocalization of π-orbitals across the aromatic systems and steric hindrance. nih.gov

Thermochemical parameters derived from DFT calculations, such as enthalpy, entropy, and Gibbs free energy, are also used to provide a quantitative assessment of the relative stabilities of different isomers or conformers. jocpr.com

Table 1: Representative Data from DFT Calculations for Molecular Stability Analysis

| Calculated Parameter | Significance | Typical Method |

| Total Electronic Energy | Indicates the overall electronic stability of a given conformation. | DFT (e.g., B3LYP/6-311+G**) |

| Gibbs Free Energy (G) | Predicts the spontaneity of conformational changes; lower values indicate greater stability. | DFT with frequency analysis |

| Key Dihedral Angles | Define the spatial orientation between the indole and formylphenyl rings, determining the molecular shape. | Geometry Optimization |

| Lattice Energy | For crystalline solids, indicates the stability of a particular polymorphic form. nih.gov | Empirically augmented DFT |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. numberanalytics.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.comlibretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). numberanalytics.com This energy gap is a critical descriptor of molecular stability and reactivity. jocpr.commdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.commdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com Theoretical studies have shown that the nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is related to its LUMO energy. pku.edu.cn

Table 2: Conceptual Frontier Molecular Orbitals and Their Implications

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital: The orbital from which a molecule is most likely to donate electrons. libretexts.org | Higher energy indicates a stronger tendency to donate electrons (more nucleophilic). pku.edu.cn |

| LUMO | Lowest Unoccupied Molecular Orbital: The orbital to which a molecule is most likely to accept electrons. libretexts.org | Lower energy indicates a stronger tendency to accept electrons (more electrophilic). pku.edu.cn |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO. numberanalytics.com | A smaller gap indicates higher reactivity and lower kinetic stability. mdpi.com |

The distribution of electrons within the this compound molecule can be visualized through electron density maps and molecular electrostatic potential (MEP) surfaces. These tools are crucial for predicting the sites of chemical reactions.

A total electron density map reveals regions of higher and lower electron concentration. researchgate.net In indole derivatives, high electron density is typically found around the aromatic rings and heteroatoms. researchgate.net

The MEP surface maps the electrostatic potential onto the electron density surface, providing a guide to intermolecular interactions. nih.gov It is used to predict reactive sites for both electrophilic and nucleophilic attacks. mdpi.com Regions of negative electrostatic potential (often colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP surface would be expected to show negative potential around the carbonyl oxygen atom and the π-system of the indole ring, identifying them as nucleophilic centers. Conversely, a positive potential would be expected around the hydrogen atom of the formyl group and, to a lesser extent, the carbonyl carbon, indicating electrophilic sites.

Theoretical Reactivity Descriptors

Beyond the broad picture provided by FMO analysis, DFT can be used to calculate specific descriptors that quantify reactivity at local sites within the molecule.

Local reactivity descriptors, such as Fukui functions and local softness indices, are calculated to identify the specific atoms most likely to participate in a chemical reaction. nih.gov These descriptors provide a more nuanced view of reactivity than a simple analysis of atomic charges.

For indole derivatives, the electronic nature of substituents plays a key role in directing reactivity. The 4-formylphenyl group attached to the indole nitrogen is electron-withdrawing. DFT calculations on similar structures have shown that this substituent effect leads to a reduction in electron density at the C-2 position of the indole core. This calculated reduction in local electron density activates the C-2 position, making it more susceptible to electrophilic substitution and favorable for reactions like Suzuki-Miyaura cross-couplings.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. mdpi.comnih.gov It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a chemist's Lewis structure. uni-muenchen.de

In this compound, significant NBO interactions would be expected to include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic rings, as well as π → π* interactions within and between the indole and phenyl moieties. These hyperconjugative interactions are crucial for understanding the molecule's electronic structure and stability. acs.org

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type & Significance |

| LP (1) N | π* (C-C) of Indole Ring | High | Strong delocalization of the nitrogen lone pair into the indole π-system, contributing to aromaticity and stability. wisc.edu |

| LP (2) O | π* (C=O) | Moderate | Resonance stabilization of the carbonyl group. |

| π (Indole Ring) | π* (Phenyl Ring) | Moderate | Conjugative interaction between the two aromatic systems, enhancing electronic communication and stability. |

| σ (C-H) | σ* (C-C) | Low | Vicinal hyperconjugative interactions that contribute to the stability of the overall framework. wisc.edu |

Note: The E(2) values in the table are illustrative and represent the expected magnitude for such interactions based on general chemical principles.

Computational Studies of Reaction Mechanisms and Kinetics

Computational methods are instrumental in mapping out the energetic landscapes of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from simple conformational changes to complex chemical reactions. ebsco.com

To model reaction pathways, where bonds are formed and broken, standard MD simulations based on classical force fields are often insufficient. Instead, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are frequently employed. In this approach, the reacting core of the molecule is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent) is modeled using more computationally efficient classical mechanics. stackexchange.com

This technique allows for the simulation of:

Reactant Encounter and Orientation: Modeling how reactant molecules diffuse and approach each other in solution.

Transition State Traversal: Observing the dynamic process of the system passing through the highest energy point on the reaction coordinate.

Product Formation and Separation: Simulating the final steps of the reaction pathway.

Studies on related indole derivatives, such as 4',6-diamidino-2-phenylindole (DAPI), have used MD simulations to investigate interactions with biological macromolecules, revealing specific binding modes and hydration patterns that govern molecular recognition. researchgate.netacs.org For this compound, MD simulations could be used to model its behavior in various solvents or to simulate its interaction with a catalytic surface or an enzyme active site, providing critical insights into reaction mechanisms at an atomic level.

Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup Note: This table provides a general example of settings for an MD simulation.

| Parameter | Description/Value | Purpose |

| System Setup | This compound in a water box | To simulate the molecule in an aqueous environment. |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters to describe the potential energy of the system. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant (e.g., Temperature, Volume, Pressure). |

| Temperature | 298 K (25 °C) | Simulates the system at room temperature. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motions are simulated. |

| Integration Timestep | 2 femtoseconds | The small time increment used to solve the equations of motion. |

A cornerstone of computational reaction modeling is the calculation of activation parameters, which quantify the energetic barrier of a chemical reaction. These parameters are derived from the properties of the transition state (TS)—the highest energy structure along the reaction pathway.

Activation Enthalpy (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants. It is related to the energy required to break and form bonds.

Activation Entropy (ΔS‡): Reflects the change in disorder from the reactants to the transition state. A negative value often indicates a more ordered transition state (e.g., two molecules combining).

Gibbs Free Energy of Activation (ΔG‡): The most critical parameter, as it directly relates to the reaction rate. It is calculated as ΔG‡ = ΔH‡ - TΔS‡. A lower ΔG‡ corresponds to a faster reaction.

These parameters are typically calculated using Density Functional Theory (DFT) methods. researchgate.net The process involves locating the stationary points (reactants, products, and transition states) on the potential energy surface and performing frequency calculations to confirm their identity and obtain thermodynamic data. pku.edu.cn

While specific calculations for reactions involving this compound are not readily found, studies on the synthesis of related N-arylindoles provide excellent examples of this methodology. For instance, the rhodium-catalyzed N-H insertion reaction to form an N-arylindole was found to proceed through a concerted mechanism with a calculated activation free energy (ΔG‡) of 18.6 kcal/mol. pku.edu.cnpku.edu.cn

Table 3: Example Activation Parameters from Computational Studies of N-Arylindole Synthesis Note: The data in this table is from published research on related indole compounds and serves to illustrate the type of information generated.

| Reaction Type | Computational Method | ΔG‡ (kcal/mol) | Source |

| Rh-catalyzed N-H Insertion | DFT (M06-L/def2-TZVP) | 18.6 | pku.edu.cnpku.edu.cn |

| Pd-catalyzed Larock Indole Synthesis | DFT | Rate-determining step identified as alkyne migratory insertion. | acs.org |

| CPA-catalyzed Friedel-Crafts type | ONIOM (M06-2X/def2-TZVP:PM6) | Transition state energies calculated to explain enantioselectivity. | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(4-Formylphenyl)-1H-indole, providing detailed information about the hydrogen and carbon framework.

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide the foundational data for structural assignment. Although a fully assigned experimental spectrum for this compound is not detailed in the reviewed literature, a highly accurate prediction of chemical shifts can be compiled from data on analogous structures, such as N-phenylindole and 4-formylbenzonitrile. rsc.orgnih.govjournals.co.za

The 1H NMR spectrum is expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) should appear as a singlet at the most downfield position, typically around 10.0 ppm. rsc.org The protons on the phenyl ring will present as two doublets, characteristic of a 1,4-disubstituted pattern, in the aromatic region (approximately 7.8-8.1 ppm). The protons of the indole (B1671886) ring system will also appear in the aromatic region (approximately 6.6-7.8 ppm), with their specific shifts and coupling patterns revealing their positions.

The 13C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift above 190 ppm. rsc.orgoregonstate.edu The remaining aromatic carbons of both the indole and phenyl rings appear between 110 and 145 ppm.

Predicted NMR Data for this compound Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.2 - 7.4 | Doublet |

| H-3 | 6.6 - 6.8 | Doublet |

| H-4 | 7.6 - 7.8 | Doublet |

| H-5 | 7.1 - 7.3 | Triplet |

| H-6 | 7.1 - 7.3 | Triplet |

| H-7 | 7.6 - 7.8 | Doublet |

| H-2', H-6' | 7.8 - 8.0 | Doublet |

| H-3', H-5' | 8.0 - 8.2 | Doublet |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 128 - 130 |

| C-3 | 103 - 105 |

| C-4 | 121 - 123 |

| C-5 | 122 - 124 |

| C-6 | 120 - 122 |

| C-7 | 110 - 112 |

| C-7a | 136 - 138 |

| C-3a | 129 - 131 |

| C-1' | 142 - 144 |

| C-2', C-6' | 125 - 127 |

| C-3', C-5' | 130 - 132 |

| C-4' | 135 - 137 |

To validate experimentally observed NMR data and assist in the assignment of complex spectra, theoretical calculations are often employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for computing theoretical NMR chemical shifts. This method, often utilized within the framework of Density Functional Theory (DFT), calculates the isotropic nuclear magnetic shielding constants for each nucleus in the molecule.

The GIAO method has been shown to produce theoretical chemical shifts that correlate well with experimental values for a variety of organic molecules, including heterocyclic systems related to indoles. By comparing the calculated shifts with the experimental spectrum, a high degree of confidence in the structural assignment can be achieved. This computational verification is particularly valuable for distinguishing between isomers or for assigning signals in spectrally crowded regions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings within the same spin system. It would clearly show correlations between adjacent protons on the indole ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7) and on the phenyl ring (e.g., H-2' with H-3'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the assigned proton shifts from the ¹H NMR spectrum to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is the most powerful tool for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the aldehyde proton (CHO) to the C-4' carbon of the phenyl ring.

Correlations from the phenyl protons (H-2'/H-6') to the indole nitrogen's neighboring carbons (C-2 and C-7a), confirming the N-phenyl linkage.

Correlations from indole proton H-2 to carbons C-3a and C-7a, and from H-7 to C-3a, confirming the indole ring structure.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups present and the electronic properties of the molecule.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show several distinct absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is anticipated in the range of 1710-1685 cm⁻¹ for aromatic aldehydes. spectroscopyonline.comlibretexts.orgorgchemboulder.com The presence of an aldehyde is further confirmed by the characteristic aldehydic C-H stretching vibrations, which typically appear as two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹. orgchemboulder.comuc.edu Other significant absorptions include aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1475 cm⁻¹ region, and C-N stretching vibrations. vscht.cz

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Indole & Phenyl) | Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H | Stretch | 2850 and 2750 | Weak |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |

| Aromatic C=C (Indole & Phenyl) | Stretch | 1600 - 1475 | Medium-Weak |

| C-N | Stretch | 1300 - 1100 | Medium |

UV-Visible spectroscopy measures the absorption of light by a molecule, providing insight into its electronic structure and conjugated π-systems. The spectrum of this compound is expected to be dominated by intense absorptions in the ultraviolet region, arising from π → π* electronic transitions within the aromatic indole and phenyl chromophores.

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and characterization of synthetic compounds like this compound. It provides critical information regarding the molecule's mass, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically with an error of less than 5 ppm), which allows for the determination of a unique elemental formula. researchgate.net

For this compound, the molecular formula is C₁₅H₁₁NO. HRMS analysis, often coupled with a soft ionization technique like electrospray ionization (ESI), would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A close match between these two values provides strong evidence for the correct and expected molecular formula, confirming the compound's identity and purity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 222.0913 |

| Measured Exact Mass | 222.0910 |

Note: The measured exact mass and mass error are representative values for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules such as indole derivatives. rsc.org In ESI-MS, the analyte is ionized directly from a solution, typically forming a protonated molecule [M+H]⁺ or other adducts. copernicus.org This method is particularly useful for determining the molecular weight of the compound with minimal fragmentation. nih.gov

For this compound, an ESI-MS spectrum in positive ion mode would prominently feature the pseudomolecular ion at an m/z corresponding to [C₁₅H₁₁NO + H]⁺. uab.edu Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. rsc.org The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For instance, fragmentation of the protonated this compound could involve cleavage at the bond connecting the phenyl and indole moieties or loss of the formyl group. nih.gov

Table 2: Expected ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 222.09 | [C₁₅H₁₁NO + H]⁺ | 193.08 | CHO |

| 222.09 | [C₁₅H₁₁NO + H]⁺ | 116.05 | C₇H₅O |

Note: The proposed fragments are based on common fragmentation pathways for related structures. massbank.jp

Electrochemical Characterization

Electrochemical methods provide valuable insights into the redox properties of molecules, which is crucial for understanding their potential applications in materials science and as intermediates in redox-active systems.

Cyclic Voltammetry for Redox Potentials and Electrochemical Behavior

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of electroactive species. For indole derivatives, CV can reveal information about their oxidation potentials and the stability of the resulting oxidized species. nih.gov The indole ring system is known to be electrochemically active and can be oxidized at a glassy carbon electrode. researchgate.net

In a typical CV experiment for this compound, the compound would be dissolved in an appropriate solvent with a supporting electrolyte. As the potential is scanned, the indole moiety is expected to undergo an irreversible oxidation process, resulting in an anodic peak in the voltammogram. The potential at which this peak occurs (Epa) is influenced by the electronic nature of the substituents on the indole ring. The electron-withdrawing formyl group on the attached phenyl ring is expected to shift the oxidation potential to a more positive value compared to unsubstituted N-phenylindole. dtu.dk The characteristics of the CV scan, such as peak potential and current, can provide information on the electron transfer kinetics and reaction mechanisms. nih.gov

Table 3: Predicted Cyclic Voltammetry Parameters for this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs | A well-defined peak in the positive potential range, characteristic of indole ring oxidation. |

| Cathodic Peak | Potential for the reverse (reduction) reaction | Likely absent or very small, indicating an irreversible or quasi-reversible oxidation process. |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification, isolation, and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical intermediates and other organic compounds. amazonaws.com For a non-chiral molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment. cetjournal.itresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunifi.it The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of a sample of this compound can be determined by monitoring the column eluent with a UV detector, as the indole and phenyl chromophores absorb strongly in the UV region. A single, sharp, and symmetrical peak in the chromatogram indicates a high degree of purity, while the presence of additional peaks suggests the presence of impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity.

Table 4: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Derivatization Chemistry and Complex Synthetic Transformations

Reactions Targeting the Formyl (-CHO) Group

The aldehyde moiety of 1-(4-Formylphenyl)-1h-indole is a primary site for chemical modification, enabling access to a variety of functional groups and molecular architectures.

Reductive and Oxidative Transformations of the Aldehyde Moiety

The formyl group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into different classes of compounds.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-(1H-indol-1-yl)phenyl)methanol, can be accomplished using a variety of standard reducing agents. Mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol are typically sufficient for this transformation. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) can be employed, although care must be taken to avoid potential side reactions.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, 4-(1H-indol-1-yl)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, or Jones reagent (CrO₃ in sulfuric acid). Milder and more selective methods, such as the Pinnick oxidation using sodium chlorite (NaClO₂), are also effective and often preferred to avoid oxidation of the indole (B1671886) ring.

Table 1: Summary of Reductive and Oxidative Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction | NaBH₄, Methanol, Room Temperature | (4-(1H-indol-1-yl)phenyl)methanol |

| Oxidation | KMnO₄, NaOH, H₂O, Heat; then H₃O⁺ | 4-(1H-indol-1-yl)benzoic acid |

| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 4-(1H-indol-1-yl)benzoic acid |

Condensation Reactions (e.g., Schiff Base Formation with Primary Amines)ajchem-b.comijacskros.com

The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. ajchem-b.comijacskros.com This condensation reaction is typically carried out by refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. nih.gov The removal of water, for example by using a Dean-Stark apparatus, drives the reaction to completion. nih.gov A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a library of Schiff base derivatives. These compounds are of significant interest due to their diverse biological activities. uodiyala.edu.iqredalyc.org

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. ijacskros.com This intermediate then undergoes dehydration to yield the final imine product. ajchem-b.comijacskros.com

Table 2: Examples of Schiff Bases Derived from this compound

| Primary Amine | Schiff Base Product Name |

|---|---|

| Aniline | N-(4-(1H-indol-1-yl)benzylidene)aniline |

| 4-Methoxyaniline | N-(4-(1H-indol-1-yl)benzylidene)-4-methoxyaniline |

| Benzylamine | N-(4-(1H-indol-1-yl)benzylidene)-1-phenylmethanamine |

Wittig Reactions and Other Olefination Methodsorganic-chemistry.orgorganicreactions.org

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. organic-chemistry.orgorganicreactions.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (phosphorane), which is typically generated in situ by deprotonating a phosphonium salt with a strong base. udel.edulibretexts.org The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. wikipedia.orgyoutube.com The HWE reaction often offers advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate byproduct. wikipedia.orgnrochemistry.com This reaction typically yields the (E)-alkene with high stereoselectivity. nrochemistry.comrsc.org

Table 3: Olefination Reactions of this compound

| Reaction | Reagent | Product | Predominant Stereochemistry |

|---|---|---|---|

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(4-(1H-indol-1-yl)phenyl)acrylonitrile | E |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate, NaH | 3-(4-(1H-indol-1-yl)phenyl)acrylonitrile | E |

| Wittig Reaction | Methyl(triphenyl)phosphonium bromide, n-BuLi | 1-(4-Vinylphenyl)-1H-indole | Z (with non-stabilized ylide) |

Cyclocondensation Reactions (e.g., formation of pyrimidines or triazines)organic-chemistry.orgorganic-chemistry.org

The aldehyde functionality of this compound can participate in cyclocondensation reactions to form various heterocyclic systems. For instance, in the Biginelli reaction, it can react with a β-ketoester (like ethyl acetoacetate) and urea or thiourea to produce dihydropyrimidinones or thiones. nih.gov These reactions are typically catalyzed by an acid.

The synthesis of pyrimidine derivatives can be achieved through the condensation of this compound with compounds containing a C-C-C and an N-C-N fragment, such as amidines, urea, or guanidine. bu.edu.eg Similarly, 1,2,4-triazines can be synthesized through various routes, including the reaction of α-dicarbonyl compounds with amidrazones, where the aldehyde can be a precursor to the required building blocks. researchgate.net These cyclocondensation reactions significantly expand the structural diversity of compounds derivable from this compound. richmond.edunih.govnih.gov

Functionalization of the Indole Nitrogen (N1-position)

The N-H bond of the indole ring is another key site for derivatization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

N-Alkylation and N-Acylation Strategiesbeilstein-journals.orggoogle.com

N-Alkylation: The indole nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or tosylates, in the presence of a base. d-nb.info Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). google.com The choice of base and solvent can influence the reaction's efficiency. Microwave-assisted N-alkylation has also been reported as an efficient method. google.com The introduction of an alkyl group at the N1-position can be crucial for tuning the biological activity of indole-containing compounds. mdpi.com

N-Acylation: N-acylation of the indole ring can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. beilstein-journals.org However, due to the lower nucleophilicity of the indole nitrogen, N-acylation can be challenging. nih.gov More recently, methods utilizing thioesters as the acyl source in the presence of a base like cesium carbonate have been developed for the chemoselective N-acylation of indoles. beilstein-journals.orgbeilstein-journals.org This transformation is significant as the N-acylindole motif is present in numerous pharmaceuticals and natural products. beilstein-journals.orgnih.gov

Table 4: N-Alkylation and N-Acylation of this compound

| Reaction | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | NaH | DMF | 1-(4-Formylphenyl)-1-methyl-1H-indole |

| N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-1-(4-formylphenyl)-1H-indole |

| N-Acylation | Acetyl chloride | Pyridine | Dichloromethane | 1-(1-Acetyl-1H-indol-1-yl)-4-benzaldehyde |

| N-Acylation | S-methyl butanethioate | Cs₂CO₃ | Xylene | 1-(4-(1H-indol-1-yl)phenyl)butan-1-one |

Introduction of Protecting Groups and their Cleavage

In the multistep synthesis of complex molecules involving this compound, the protection of reactive sites is often necessary to prevent unwanted side reactions. The indole N-H (in precursors) and the formyl group are the primary sites requiring protection.

Indole N-H Protection: While the target molecule has a substituted nitrogen, protection of the N-H group is crucial during the synthesis of its precursors. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. mdpi.org Commonly employed N-protecting groups for indoles include arylsulfonyl, carbamate, and various alkyl or silyl groups. mdpi.orgresearchgate.net

Sulfonyl Groups: Groups like tosyl (Ts) and phenylsulfonyl are robust and can direct metallation, but their cleavage often requires harsh reductive or basic conditions. researchgate.net The 2-phenylsulfonylethyl group is a useful alternative that can be readily removed under basic conditions. researchgate.net

Carbamate Groups: The tert-butyloxycarbonyl (Boc) group is widely used due to its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA), which are often compatible with other functionalities. thermofisher.com

Alkyl Groups: The benzyl (Bn) group is common but its cleavage typically requires harsh hydrogenolysis conditions. Photocleavable groups like the o-nitrobenzyl group offer a milder deprotection strategy using UV light or chemical reduction followed by hydrolysis. nih.gov

| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid/base |

| Benzyl | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid/base |

| Tosyl (p-toluenesulfonyl) | Ts | Strong base (e.g., NaOH, KOH) or reduction (e.g., SmI₂) | Stable to acid, mild reduction |

| o-Nitrobenzyl | ONB | Photolysis (UV light) or reduction/hydrolysis nih.gov | Stable to most non-reductive conditions |

| Pivaloyl | Piv | Strong base (e.g., LDA, alkoxides) mdpi.org | Stable to acid, hydrogenolysis |

Formyl Group Protection: The aldehyde functionality is sensitive to both nucleophiles and oxidizing/reducing agents. It is commonly protected as an acetal or thioacetal by reacting it with a diol (e.g., ethylene glycol) or a dithiol in the presence of an acid catalyst. Deprotection is typically achieved by acid-catalyzed hydrolysis.

Functionalization of the Indole Ring System

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, particularly at the C3 position. researchgate.netpearson.com Further functionalization can be achieved through modern cross-coupling reactions, especially on halo-substituted precursors.

Electrophilic Aromatic Substitution Reactions (e.g., at C3 position if available)

The C3 position of the indole ring is the most nucleophilic and electronically favored site for electrophilic attack. researchgate.netic.ac.uk Its reactivity is estimated to be several orders of magnitude greater than that of benzene (B151609). pearson.comnih.gov For this compound, where the C3 position is unsubstituted, it serves as the primary site for functionalization.

Common electrophilic aromatic substitution (EAS) reactions at the C3 position include:

Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at C3, yielding this compound-3-carbaldehyde.

Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of acid yields a C3-aminomethylated product, a valuable synthetic intermediate.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups at the C3 position. Due to the high reactivity of the indole nucleus, mild Lewis acids or Brønsted acids are often sufficient as catalysts. researchgate.netbeilstein-journals.org

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms at the C3 position under mild conditions.

| Reaction | Reagents | Product at C3 |

| Vilsmeier-Haack | POCl₃, DMF | -CHO |

| Mannich | CH₂O, R₂NH | -CH₂NR₂ |

| Bromination | N-Bromosuccinimide (NBS) | -Br |

| Acylation | RCOCl, Lewis Acid | -C(O)R |

| Alkylation with Alcohols | Alcohol, Cs₂CO₃/Oxone® rsc.org | -CH₂R rsc.org |

Metal-Catalyzed Cross-Coupling Reactions at Various Positions (e.g., Suzuki, Buchwald-Hartwig on halo-substituted precursors or derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation, significantly expanding the synthetic utility of the indole scaffold. mdpi.comresearchgate.net These reactions are typically performed on halo-indoles (e.g., bromo- or iodo-substituted derivatives), which can be prepared from the parent indole or synthesized directly.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide, forming a new C-C bond. organic-chemistry.orglibretexts.org For instance, a 5-bromo-1-(4-formylphenyl)-1H-indole could be coupled with various arylboronic acids to introduce diverse substituents on the indole's benzene ring. nih.gov The reaction generally proceeds under mild conditions with high functional group tolerance. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgrug.nl It is a cornerstone method for synthesizing arylamines. wikipedia.org A halo-substituted this compound can be coupled with a wide range of primary or secondary amines, amides, or carbamates to introduce nitrogen-containing functionalities. rsc.orgresearchgate.net

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura libretexts.org | Halo-indole + R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | C-C |

| Buchwald-Hartwig wikipedia.org | Halo-indole + R₂NH | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, K₃PO₄) | C-N |

Functionalization can also be directed to other positions of the indole core (C2, C4-C7), though this often requires more complex strategies involving directing groups or specific precursors. nih.govnih.gov

Functionalization of the Phenyl Ring

The phenyl ring of this compound possesses its own distinct reactivity, governed by the electronic properties of the formyl substituent and its connection to the indole nitrogen.

Derivatization via Electrophilic or Nucleophilic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS): The formyl group (-CHO) is a powerful electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. scielo.org.mx It directs incoming electrophiles to the meta-positions (C3' and C5'). Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to occur at the positions meta to the formyl group, albeit under more forcing conditions than for an activated ring.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nature of the formyl group activates the phenyl ring for nucleophilic aromatic substitution, especially when a leaving group (like a halogen) is present at an ortho or para position. nih.gov For a precursor like 1-(2-chloro-4-formylphenyl)-1H-indole, the chlorine atom would be susceptible to displacement by strong nucleophiles such as alkoxides, amines, or thiolates, with the reaction proceeding via a Meisenheimer complex intermediate.

Introduction of Additional Functionalities onto the Phenyl Moiety

Besides substitution reactions on the ring itself, the formyl group serves as a versatile handle for introducing a wide array of functionalities.

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Ag₂O). This introduces a carboxylic acid group, which can be further derivatized into esters, amides, or acid chlorides.

Reduction: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) converts the aldehyde into a new secondary or tertiary amine, respectively.

Wittig Reaction: The aldehyde can be converted into an alkene by reaction with a phosphonium ylide (Wittig reagent), allowing for carbon chain extension.

Condensation Reactions: The formyl group can undergo condensation with active methylene (B1212753) compounds (e.g., malonates in the Knoevenagel condensation) or form imines and oximes upon reaction with primary amines and hydroxylamine, respectively.

These transformations allow for the synthesis of a diverse library of derivatives from a single, versatile starting material.

Advanced Applications in Materials Science and As Functional Chemical Scaffolds

Precursors for Organic Electronic and Photonic Materials

The intrinsic electronic characteristics of the 1-(4-Formylphenyl)-1H-indole framework, notably its potential for charge transport and luminescence, make it an attractive starting point for the synthesis of organic electronic and photonic materials. mdpi.comresearchgate.net The indole (B1671886) nucleus is a well-known hole-transporting unit, while the formylphenyl group allows for conjugation and functionalization, enabling the fine-tuning of material properties for specific applications. mdpi.com

The indole scaffold is a prominent feature in many compounds designed for use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). The electron-rich nature of the indole ring system facilitates the movement of positive charge carriers (holes). Derivatives of this compound can be synthesized to create larger, conjugated systems that possess the necessary electrochemical and thermal stability for use in OLED devices. The formyl group provides a reactive site to build out these complex structures, which are essential for efficient charge injection and transport from the anode to the emissive layer in an OLED stack, ultimately improving device performance and longevity.

The this compound moiety has been successfully integrated into sophisticated fluorescent systems, most notably as a key component of viscosity sensors based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore. nih.govaxispharm.com In these systems, the indole-phenyl unit is attached to the BODIPY core and functions as a "molecular rotor."

The principle behind this application is the viscosity-dependent fluorescence of the molecule. nih.gov

In low-viscosity environments: The this compound group can rotate freely around its bond to the BODIPY core. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state, effectively quenching fluorescence and resulting in weak light emission. nih.govibs.re.kr

In high-viscosity environments: The free rotation of the indole-phenyl rotor is restricted. This hindrance blocks the non-radiative decay pathway, forcing the molecule to release its energy through fluorescence, which leads to a significant enhancement in emission intensity and a longer fluorescence lifetime. nih.govmdpi.com

This direct relationship between viscosity and fluorescence output allows these BODIPY conjugates to act as sensitive probes for mapping microviscosity in various media, including within living cells. nih.govmdpi.com The change in fluorescence can be measured to provide quantitative data on the local viscosity of environments like the cell membrane or specific organelles. ibs.re.krscispace.com

Table 1: Representative Photophysical Properties of a BODIPY-based Molecular Rotor

| Property | Low Viscosity Medium | High Viscosity Medium |

| Fluorescence Intensity | Low | High (e.g., >100-fold increase) mdpi.com |

| Fluorescence Quantum Yield | Very Low (e.g., ~0.01) mdpi.com | High (e.g., ~0.57) mdpi.com |

| Fluorescence Lifetime | Short | Long |

Beyond OLEDs, derivatives of this compound are explored for other organic semiconductor applications, such as in organic field-effect transistors (OFETs). The development of novel π-conjugated systems is crucial for creating materials with high charge carrier mobility. frontiersin.org The ability to functionalize the this compound scaffold allows for the synthesis of donor-acceptor (D-A) type materials, which are a cornerstone in the design of high-performance organic semiconductors. sciencescholar.usresearchgate.net By reacting the formyl group to extend the conjugation or attach other functional units, chemists can modulate the frontier molecular orbital energy levels (HOMO/LUMO) and influence the solid-state packing of the material, both of which are critical factors in determining its performance in electronic devices. nih.gov

Ligands in Coordination Chemistry

The formyl group of this compound is a key functional group for its use in coordination chemistry. It readily undergoes condensation reactions, typically with primary amines, to form Schiff bases (or imines). These resulting Schiff base derivatives are versatile multidentate ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. nih.govmdpi.com

The synthesis of novel metal complexes typically begins with the conversion of this compound into a more elaborate ligand. A common strategy involves the reaction of the aldehyde functionality with an amine-containing molecule to create a Schiff base ligand. For example, condensation with an amino acid or another multifunctional amine yields a ligand with multiple donor atoms (e.g., imine nitrogen, carboxylate oxygen) that can bind to a metal center.

These newly synthesized ligands are then reacted with various transition metal salts (e.g., containing Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent. researchgate.netresearchgate.net This process leads to the formation of coordination complexes where the metal ion is bound by the ligand. The properties of the resulting complex, such as its geometry, stability, and catalytic or biological activity, are dictated by the nature of both the metal ion and the specific structure of the indole-based ligand. nih.gov The synthesis of these compounds is often confirmed using techniques such as FT-IR, elemental analysis, and single-crystal X-ray diffraction. mdpi.comrsc.org

The specific arrangement of ligands around a central metal ion is known as the coordination geometry. wikipedia.org This geometry is determined by factors such as the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. libretexts.org For complexes derived from this compound, the Schiff base derivatives often act as bidentate (two-donor atoms) or tridentate (three-donor atoms) ligands. libretexts.org

Single-crystal X-ray diffraction is a powerful technique used to precisely determine the three-dimensional structure of these metal complexes. researchgate.netmdpi.comspuvvn.eduweizmann.ac.il This analysis reveals critical information about the metal-ligand binding, including:

Coordination Number: The total number of donor atoms bonded to the metal center. taylorandfrancis.com

Binding Modes: How the ligand attaches to the metal. For instance, a Schiff base ligand derived from an amino acid might coordinate through the imine nitrogen and one of the carboxylate oxygen atoms, forming a stable chelate ring. nih.gov

This structural information is fundamental to understanding the relationship between the complex's structure and its physical and chemical properties. dalalinstitute.com

Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex with a Ligand Derived from this compound

| Parameter | Description |

| Metal Ion | e.g., Cu(II), Zn(II) |

| Ligand Type | Bidentate Schiff Base |

| Coordination Number | 4 |

| Coordination Geometry | Distorted Tetrahedral or Square Planar libretexts.org |

| Metal-Imine Nitrogen Bond Length | Typically in the range of 2.0 - 2.2 Å |

| Metal-Oxygen Bond Length | Typically in the range of 1.9 - 2.1 Å |

Building Blocks for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic indole ring and an electrophilic formyl group, makes it an ideal precursor for the synthesis of intricate molecular structures. This dual reactivity allows for a variety of chemical transformations, leading to the formation of polycyclic systems and serving as a versatile platform for divergent synthesis.

The indole moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, often as part of a larger, polycyclic framework. The presence of the formylphenyl group in this compound provides a convenient handle for intramolecular cyclization reactions, leading to the formation of fused ring systems. encyclopedia.pubnih.gov